In-Depth Technical Guide: The Mechanism of Action of Ret-IN-3
In-Depth Technical Guide: The Mechanism of Action of Ret-IN-3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Ret-IN-3, a selective inhibitor of the V804M mutant of the Rearranged during Transfection (RET) receptor tyrosine kinase. The information presented herein is compiled from publicly available research, focusing on quantitative data, detailed experimental methodologies, and the elucidation of its molecular interactions and effects on cellular signaling.
Core Mechanism of Action: Selective Inhibition of RET V804M
Ret-IN-3 (also referred to as compound 34 in its discovery literature) is a potent and selective small-molecule inhibitor targeting the V804M mutant of the RET kinase.[1][2] The V804M mutation is a clinically relevant gatekeeper mutation that confers resistance to some RET inhibitors. Ret-IN-3 was developed to specifically address this resistance mechanism.
The primary mechanism of action of Ret-IN-3 is the competitive inhibition of ATP binding to the catalytic domain of the RET V804M kinase. By occupying the ATP-binding pocket, Ret-IN-3 prevents the autophosphorylation of the kinase and the subsequent activation of downstream signaling pathways that are crucial for cell proliferation and survival.
A key feature of Ret-IN-3 is its selectivity for the V804M mutant over the wild-type (wt) RET kinase and the vascular endothelial growth factor receptor 2 (VEGFR2, also known as KDR).[1] This selectivity is crucial for minimizing off-target effects and potential toxicities associated with the inhibition of wild-type RET and other kinases.
Binding Mode and Structural Interactions
The selective inhibition of RET V804M by Ret-IN-3 is rationalized by its specific binding interactions within the kinase domain, as revealed by X-ray crystallography (PDB ID: 6I82).[2]
Key interactions include:
-
Hinge Region: The pyrazolopyrimidine core of Ret-IN-3 forms a critical hydrogen bond with the backbone amide of Alanine 807 in the hinge region of the kinase.[2]
-
Hydrophobic Pocket: The inhibitor occupies a hydrophobic pocket within the ATP binding site.
-
Flipped Orientation: Notably, Ret-IN-3 adopts a "flipped" binding mode compared to other inhibitors in the same series, which contributes to its specific interactions and selectivity profile.[2]
The following diagram illustrates the binding of Ret-IN-3 within the ATP pocket of RET V804M kinase.
Caption: Binding of Ret-IN-3 to the ATP pocket of RET V804M.
Quantitative Data
The inhibitory activity of Ret-IN-3 and related compounds has been quantified through biochemical and cellular assays. The following tables summarize the key findings from the primary literature.
Table 1: Biochemical Inhibitory Activity of Ret-IN-3 and a Precursor Compound
| Compound | Target Kinase | IC50 (nM) |
| Ret-IN-3 (34) | RET V804M | 19 |
| wt-RET | >300 | |
| KDR (VEGFR2) | >7800 | |
| Compound 23 | RET V804M | 210 |
| wt-RET | >10000 | |
| KDR (VEGFR2) | >10000 |
Data sourced from Newton et al., 2020.
Table 2: Cellular Inhibitory Activity of Ret-IN-3
| Cell Line | Expressed Kinase | IC50 (µM) |
| Ba/F3 | RET V804M | 0.11 |
| Ba/F3 | Another RET mutant | 4 |
Data sourced from publicly available databases referencing Newton et al., 2020.
Experimental Protocols
The characterization of Ret-IN-3 involved several key experiments. The detailed methodologies are outlined below.
Biochemical Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay measures the direct inhibitory effect of compounds on the enzymatic activity of the isolated kinase domain.
-
Principle: A TR-FRET assay is used to quantify the phosphorylation of a substrate peptide by the RET kinase. Inhibition of the kinase results in a decreased FRET signal.
-
Materials:
-
Recombinant human RET kinase domain (wild-type and V804M mutant).
-
Biotinylated peptide substrate.
-
ATP.
-
Europium-labeled anti-phosphotyrosine antibody (donor fluorophore).
-
Streptavidin-allophycocyanin (acceptor fluorophore).
-
Assay buffer.
-
Test compounds (e.g., Ret-IN-3).
-
-
Procedure:
-
The RET kinase, peptide substrate, and test compound are incubated in the assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the detection reagents (Europium-labeled antibody and streptavidin-APC) are added.
-
After an incubation period to allow for binding, the TR-FRET signal is measured using a suitable plate reader.
-
The IC50 values are calculated from the dose-response curves.
-
Cellular Proliferation Assay (Ba/F3 Cells)
This assay assesses the ability of a compound to inhibit the proliferation of cells that are dependent on the activity of a specific kinase for their survival and growth.
-
Principle: The murine pro-B cell line Ba/F3 is dependent on interleukin-3 (IL-3) for proliferation. When these cells are engineered to express an oncogenic kinase like RET V804M, they become IL-3 independent and rely on the kinase activity for survival. Inhibition of the kinase leads to a dose-dependent decrease in cell viability.
-
Materials:
-
Ba/F3 cells stably expressing the RET V804M mutant.
-
Cell culture medium (e.g., RPMI-1640) supplemented with serum but lacking IL-3.
-
Test compounds (e.g., Ret-IN-3).
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
-
Procedure:
-
Ba/F3-RET V804M cells are seeded in 96-well plates in IL-3-free medium.
-
The cells are treated with a serial dilution of the test compound.
-
The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a CO2 incubator.
-
The cell viability reagent is added to each well.
-
After a short incubation, the luminescence (which correlates with the amount of ATP and thus viable cells) is measured using a luminometer.
-
The IC50 values are determined from the resulting dose-response curves.
-
Signaling Pathways and Experimental Workflow
RET Signaling Pathway
The RET receptor tyrosine kinase, upon activation by its ligands (GDNF family ligands) and co-receptors (GFRα), initiates several downstream signaling cascades that are crucial for cell growth, survival, differentiation, and migration. Key pathways include:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Primarily involved in cell proliferation.
-
PI3K/AKT Pathway: Promotes cell survival and growth.
-
PLCγ Pathway: Involved in calcium signaling and other cellular processes.
-
JAK/STAT Pathway: Plays a role in cell survival and proliferation.
Ret-IN-3, by inhibiting the initial autophosphorylation of RET V804M, effectively blocks the activation of these downstream pathways.
Caption: Simplified RET signaling pathway and the point of inhibition by Ret-IN-3.
Experimental Workflow for the Discovery of Ret-IN-3
The development of Ret-IN-3 followed a structured drug discovery process.
